3-(Difluoromethoxy)-2-fluorobenzaldehyde
Description
The Strategic Importance of Fluorine and Fluorinated Moieties in Organic Chemistry
The introduction of fluorine atoms or fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. google.com Fluorine, being the most electronegative element, imparts unique characteristics to a carbon backbone. google.com The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. wikipedia.org
Fluorinated moieties, such as the difluoromethoxy group (-OCHF₂), are of particular interest. The difluoromethoxy group can serve as a bioisostere for other functional groups and act as a hydrogen bond donor, which can improve a molecule's binding affinity to target proteins. google.comnih.gov The incorporation of such groups can also modulate key physicochemical properties like lipophilicity (a molecule's ability to dissolve in fats and lipids), acidity (pKa), and molecular conformation. nih.gov These modifications are crucial in the drug discovery process for fine-tuning the absorption, distribution, metabolism, and excretion (ADMET) properties of a potential therapeutic agent. nih.gov Consequently, the development of synthetic methods to introduce these valuable fluorinated groups is a major focus of chemical research. google.com
The Role of Aromatic Aldehydes as Versatile Synthetic Intermediates
Aromatic aldehydes are a fundamental class of compounds in organic synthesis, prized for their versatility. nih.gov The aldehyde functional group (-CHO) is a reactive hub, enabling a wide array of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or used in numerous carbon-carbon bond-forming reactions, such as the Wittig, Grignard, and aldol (B89426) reactions.
This reactivity makes aromatic aldehydes indispensable building blocks for constructing more complex molecular architectures. nih.gov They are key precursors in the synthesis of a vast range of products, including pharmaceuticals, fragrances, dyes, and polymers. nih.gov Fluorinated aromatic aldehydes, which combine the synthetic utility of the aldehyde group with the unique properties conferred by fluorine, are therefore highly sought-after intermediates for creating novel and functionalized molecules. cymitquimica.com
Specific Research Focus on 3-(Difluoromethoxy)-2-fluorobenzaldehyde within Advanced Chemical Research
Within the specialized class of fluorinated aromatic aldehydes, this compound (CAS Number: 1214347-54-2) has emerged as a compound of significant interest for advanced chemical research. cymitquimica.combldpharm.comgoogle.com Its structure is notable for the presence of two distinct fluorine-containing moieties on the aromatic ring: a fluorine atom at the 2-position and a difluoromethoxy group at the 3-position. This specific arrangement of substituents creates a unique electronic and steric profile, offering chemists a highly specialized building block for targeted synthetic applications. The compound's utility lies in its potential to introduce this specific substitution pattern into larger, more complex molecules, making it a valuable tool in the design and synthesis of new chemical entities with potentially enhanced properties.
Chemical Identity and Properties
While detailed experimental data for this compound is not extensively documented in publicly available literature, its fundamental chemical identifiers have been established.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 1214347-54-2 |
| Molecular Formula | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol |
| InChI Key | YUVUAXKEQGPEPX-UHFFFAOYSA-N |
Due to the limited availability of specific experimental values, a comprehensive table of physicochemical properties cannot be provided. However, based on the properties of analogous compounds, it is expected to be a liquid or a low-melting solid at room temperature.
Synthesis and Reactivity
A definitive, published synthetic route specifically for this compound is not readily found in scientific journals. However, its synthesis can be logically inferred from established methods for preparing structurally similar compounds, such as 3-hydroxyl-4-difluoromethoxy benzaldehyde (B42025).
A plausible synthetic pathway would likely begin with a precursor molecule, 2-fluoro-3-hydroxybenzaldehyde. The crucial difluoromethoxy group would then be introduced via a difluoromethylation reaction. A common reagent for this transformation is sodium chlorodifluoroacetate, which, upon heating in the presence of a base, generates difluorocarbene (:CF₂). This highly reactive intermediate then reacts with the hydroxyl group of the precursor to form the desired difluoromethoxy ether.
The chemical reactivity of this compound is dominated by the aldehyde group. It is expected to undergo typical aldehyde reactions, including:
Oxidation: Conversion to 3-(difluoromethoxy)-2-fluorobenzoic acid.
Reduction: Formation of (3-(difluoromethoxy)-2-fluorophenyl)methanol.
Reductive Amination: Reaction with amines to form corresponding secondary or tertiary amines.
Condensation Reactions: Formation of Schiff bases with primary amines or chalcones with ketones.
The fluorine and difluoromethoxy groups on the aromatic ring act as electron-withdrawing groups, which can influence the reactivity of the aldehyde and the aromatic ring itself in subsequent synthetic steps.
Applications in Synthesis
As a specialized building block, this compound is primarily utilized as an intermediate in multi-step organic synthesis. Its value stems from its ability to introduce the unique 3-(difluoromethoxy)-2-fluorophenyl moiety into a target molecule. This structural motif is of particular interest in the design of bioactive compounds for the pharmaceutical and agrochemical industries.
For example, in drug discovery, intermediates like this are often used to synthesize libraries of related compounds for structure-activity relationship (SAR) studies. By systematically modifying a lead compound with fragments like the one derived from this aldehyde, medicinal chemists can probe how different substitution patterns affect biological activity, aiming to optimize potency, selectivity, and pharmacokinetic properties. While specific examples of marketed products derived from this exact intermediate are not publicly documented, its availability from specialty chemical suppliers points to its application in proprietary research and development programs.
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVUAXKEQGPEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Difluoromethoxy 2 Fluorobenzaldehyde and Its Structural Analogs
De Novo Synthesis Approaches for Fluorinated Benzaldehydes
The construction of the fluorinated benzaldehyde (B42025) scaffold can be achieved through several established synthetic transformations, primarily involving the oxidation of precursor molecules or the direct introduction of the formyl group onto an aromatic ring.
Oxidative Transformations of Precursor Alcohols or Methyl Arene Derivatives
A common and direct method for the synthesis of benzaldehydes is the oxidation of the corresponding benzyl (B1604629) alcohols or methyl arenes. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the substrate's functional group tolerance and the desired reaction conditions.
For the synthesis of fluorinated benzaldehydes, reagents such as manganese dioxide (MnO₂) have proven effective. MnO₂ is a mild and selective oxidizing agent for the conversion of benzylic and allylic alcohols to their corresponding aldehydes. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. The heterogeneous nature of the reaction allows for easy purification by simple filtration to remove the manganese salts. While direct oxidation of a methyl group to an aldehyde is more challenging and can sometimes lead to over-oxidation to the carboxylic acid, specific catalysts and reaction conditions have been developed to achieve this transformation. For instance, studies on the oxidation of toluene (B28343) and its derivatives have explored various manganese dioxide crystal structures (α-, β-, γ-, and δ-MnO₂), highlighting that different phases exhibit varying catalytic activities. researchgate.net
Table 1: Examples of Oxidative Transformations to Benzaldehydes
| Precursor | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| p-Fluorotoluene | Chromyl chloride (CrO₂Cl₂) | p-Fluorobenzaldehyde | - | wikipedia.org |
| Aniline (B41778) | Manganese dioxide / Sulfuric acid | p-Benzoquinone | - | google.com |
| Substituted Benzyl Alcohols | Manganese Dioxide | Corresponding Benzaldehydes | Good to Excellent | rsc.org |
Formylation Reactions on Halogenated Aromatic Scaffolds
Another powerful strategy for the synthesis of benzaldehydes is the direct introduction of a formyl group (-CHO) onto an aromatic ring through an electrophilic aromatic substitution reaction. Several named reactions are available for this purpose, with the Vilsmeier-Haack reaction being a prominent example. wikipedia.orgjk-sci.comorganic-chemistry.orgijpcbs.comyoutube.com
The Vilsmeier-Haack reaction typically employs a phosphoryl chloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. youtube.com This reagent then attacks an electron-rich aromatic ring, followed by hydrolysis, to yield the corresponding aldehyde. wikipedia.org The reaction is generally applicable to arenes that are more activated than benzene (B151609), such as phenols, anilines, and their derivatives. wikipedia.org For the synthesis of 3-(difluoromethoxy)-2-fluorobenzaldehyde, a plausible precursor would be 1,2-difluoro-3-(difluoromethoxy)benzene. The electron-donating nature of the difluoromethoxy group would activate the aromatic ring towards electrophilic substitution, although the directing effects of the fluorine and difluoromethoxy substituents would need to be considered to achieve the desired regioselectivity.
Table 2: Overview of Aromatic Formylation Reactions
| Reaction Name | Reagents | Substrate Scope | Reference |
|---|---|---|---|
| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich arenes and heterocycles | wikipedia.orgjk-sci.comorganic-chemistry.orgijpcbs.comyoutube.com |
| Gattermann Reaction | HCN, HCl, Lewis Acid | Activated arenes | wikipedia.org |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Alkylbenzenes | wikipedia.org |
| Duff Reaction | Hexamethylenetetramine, acid | Phenols | wikipedia.org |
Advanced Strategies for Introducing the Difluoromethoxy Moiety
The introduction of the difluoromethoxy (-OCF₂H) group is a critical step in the synthesis of the target molecule. This can be achieved through various fluorination strategies, broadly categorized into electrophilic, nucleophilic, and radical-mediated methods. mdpi.comnih.gov
Electrophilic Difluoromethylation Reactions
Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF₂H⁺" equivalent to a nucleophilic substrate. While direct electrophilic difluoromethylating reagents are less common and can be highly reactive, significant progress has been made in developing stable and effective reagents. lookchem.com One notable class of reagents is the S-(difluoromethyl)diarylsulfonium salts. lookchem.comnih.gov These salts can react with nucleophiles, such as phenols, to introduce the difluoromethyl group. For the synthesis of this compound, a potential precursor would be 2-fluoro-3-hydroxybenzaldehyde. The phenolic hydroxyl group could act as the nucleophile to react with an electrophilic difluoromethylating agent. The development of air- and light-stable S-(difluoromethyl)sulfonium salts has expanded the scope of this transformation to include a broader range of substrates under mild conditions. nih.gov
Nucleophilic Difluoromethylation via Fluoride (B91410) Sources and Difluorocarbene Precursors
Nucleophilic difluoromethylation is a more common approach and often involves the reaction of a nucleophile with a source of difluorocarbene (:CF₂). cas.cn A widely used precursor for difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na). google.comresearchgate.net Upon heating, this salt decarboxylates to generate difluorocarbene, which can then be trapped by a nucleophile, such as a phenoxide.
A relevant example is the synthesis of 3-hydroxy-4-difluoromethoxybenzaldehyde, a structural isomer of the target compound's precursor. google.com In a patented procedure, 3,4-dihydroxybenzaldehyde (B13553) is reacted with sodium chlorodifluoroacetate in the presence of a base (sodium carbonate) in DMF at elevated temperatures. google.com This reaction demonstrates the feasibility of selective O-difluoromethylation of a dihydroxybenzaldehyde. A similar strategy could be envisioned for the synthesis of this compound, starting from 2-fluoro-3-hydroxybenzaldehyde. The reaction conditions would need to be optimized to ensure selective difluoromethylation of the hydroxyl group.
Table 3: Reagents for Nucleophilic Difluoromethylation
| Reagent | Precursor for | Typical Nucleophiles | Reference |
|---|---|---|---|
| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Difluorocarbene (:CF₂) | Phenols, thiols, amines | google.comresearchgate.net |
| Dibromodifluoromethane (DBDM) | Difluorocarbene (:CF₂) | Alkenes, alkynes | mdpi.com |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Difluorocarbene (:CF₂) | Carbonyl compounds | mdpi.com |
| Diethyl (bromodifluoromethyl)phosphonate | Difluorocarbene (:CF₂) | Phenols, thiols | mdpi.com |
Radical-Mediated Difluoromethylation Methodologies
Radical difluoromethylation has emerged as a powerful tool for the formation of C-CF₂H bonds under mild conditions, often employing photoredox catalysis. nih.govresearchgate.netnih.govnih.govrsc.orgnih.gov These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to an aromatic ring or other unsaturated systems.
Various precursors for the difluoromethyl radical have been developed, including zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), difluoromethyltriphenylphosphonium salts, and difluoromethyl heteroaryl sulfones. researchgate.netnih.gov The choice of precursor and photocatalyst allows for the fine-tuning of the reaction conditions. For instance, visible-light-induced photocatalysis can be used to generate the •CF₂H radical, which can then participate in C-H functionalization of heterocycles and arenes. nih.govnih.gov While direct radical difluoromethylation of a pre-existing 2-fluorobenzaldehyde (B47322) derivative at the 3-position might be challenging due to regioselectivity issues, this methodology offers a valuable alternative for the synthesis of difluoromethylated aromatic compounds that can be further elaborated to the desired benzaldehyde. For example, the radical difluoromethylation of 2-fluoroanisole (B128887) could potentially provide a precursor that can be subsequently converted to this compound. The inherent nucleophilic character of the difluoromethyl radical often directs it to electron-deficient positions on an aromatic ring. mdpi.com
Introduction of Fluorine Atom onto the Aromatic Ring
The regioselective installation of a fluorine atom onto an aromatic ring is a critical step in the synthesis of 2-fluoro-substituted benzaldehyde derivatives. Several methodologies have been developed to achieve this transformation, each with its own advantages and limitations.
Electrophilic Fluorination Protocols
Electrophilic fluorination is a direct method for introducing a fluorine atom into an aromatic ring. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic aromatic substrate. The reactivity of the aromatic ring is paramount, with electron-rich systems being more amenable to this transformation.
Commonly employed electrophilic fluorinating agents include N-F reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). alfa-chemistry.comwikipedia.orgnih.gov These reagents are generally stable, commercially available, and offer a safer alternative to gaseous fluorine. wikipedia.orgchinesechemsoc.org The reaction mechanism is thought to proceed through a polar pathway, where the decomposition of the Wheland complex is not the rate-limiting step. researchgate.net
For the synthesis of precursors to this compound, an appropriately substituted phenol (B47542) or anisole (B1667542) derivative could serve as the substrate. The directing effects of the existing substituents on the aromatic ring would guide the position of the incoming fluorine atom.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Characteristics |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, safe, and soluble in various organic solvents. alfa-chemistry.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, mild conditions, high thermal stability, low toxicity. alfa-chemistry.com |
| N-Fluoropyridinium salts | NFPy | Variable fluorinating ability depending on pyridine (B92270) ring substituents. alfa-chemistry.com |
Nucleophilic Aromatic Substitution (SNAr) with Fluoride Reagents
Nucleophilic aromatic substitution (SNAr) provides an alternative route to introduce fluorine, particularly for aromatic rings bearing electron-withdrawing groups. In this reaction, a leaving group on the aromatic ring is displaced by a nucleophilic fluoride source. The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk
For the synthesis of 2-fluorobenzaldehyde derivatives, a precursor with a suitable leaving group (e.g., a nitro or chloro group) at the 2-position would be required. The presence of an electron-withdrawing aldehyde group (or a protected form) would activate the ring towards nucleophilic attack. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents at elevated temperatures. googleapis.com The Halex process is an industrial application of this methodology for producing aryl fluorides. acsgcipr.org
Interestingly, fluorine itself can act as a leaving group in SNAr reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the strong carbon-fluorine bond. masterorganicchemistry.com
Diazotization-Based Fluorination (e.g., Schiemann Reaction Variants)
The Balz-Schiemann reaction is a classical and widely used method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgnumberanalytics.com The process involves the diazotization of an aniline derivative, followed by the thermal or photochemical decomposition of the resulting diazonium salt. numberanalytics.comtaylorfrancis.comresearchgate.net
In the context of synthesizing a precursor for this compound, this would involve the diazotization of a 2-amino-3-substituted benzaldehyde derivative. The traditional method utilizes tetrafluoroborate (B81430) (BF4-) as the counterion and fluoride source. taylorfrancis.comacs.org However, variants using other counterions like hexafluorophosphates (PF6-) and hexafluoroantimonates (SbF6-) have been developed, sometimes offering improved yields. wikipedia.org
Recent advancements have focused on improving the safety and scalability of this reaction, including the development of continuous flow protocols that avoid the isolation of potentially unstable diazonium salts. researchgate.net The choice of solvent can also significantly impact the reaction efficiency, with low-polarity or non-polar solvents sometimes enabling fluorination at lower temperatures. acs.orgnih.gov
Convergent and Linear Synthesis Pathways for this compound
The assembly of the target molecule, this compound, can be approached through either a linear or a convergent strategy.
A linear synthesis would involve the sequential modification of a starting material. For example, one could start with 3-hydroxybenzaldehyde, introduce the 2-fluoro substituent via electrophilic fluorination, and then perform the difluoromethylation of the hydroxyl group. Alternatively, a linear sequence could begin with 2-fluorotoluene, which is then elaborated through steps such as nitration, reduction to the amine, protection, hydroxylation, difluoromethylation, and finally oxidation of the methyl group to the aldehyde. guidechem.com
A convergent synthesis , on the other hand, would involve the preparation of key fragments separately, which are then combined in a later step. For instance, a 2-fluoro-3-bromobenzaldehyde derivative could be prepared and then coupled with a source of the difluoromethoxy group. Another convergent approach could involve the formylation of a pre-assembled 1-(difluoromethoxy)-2-fluorobenzene.
Considerations for Scalable Synthesis and Industrial Production
The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges, including cost, safety, efficiency, and environmental impact. For a molecule like this compound, several factors must be considered for a viable large-scale process.
The choice of raw materials is critical. Ideally, starting materials should be readily available and inexpensive. googleapis.com Processes that utilize hazardous reagents or generate large amounts of waste are less desirable. For example, traditional chlorination-hydrolysis methods for benzaldehyde synthesis can produce significant acid waste. guidechem.com
Process optimization is key to maximizing yield and minimizing byproducts. This can involve careful selection of catalysts, solvents, and reaction conditions such as temperature and pressure. googleapis.compatsnap.comgoogle.com Continuous flow chemistry is an increasingly attractive option for industrial synthesis, as it can offer improved safety, efficiency, and scalability compared to batch processes. durham.ac.uk For instance, a continuous flow protocol for the Balz-Schiemann reaction has been developed to mitigate the hazards associated with isolating diazonium salts. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-Fluorobenzenesulfonimide |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |
| N-Fluoropyridinium |
| N-Fluoro-o-benzenedisulfonimide |
| 2-Fluorotoluene |
| 3-Hydroxybenzaldehyde |
| 1-(Difluoromethoxy)-2-fluorobenzene |
| 2-Fluoro-3-bromobenzaldehyde |
| Potassium fluoride |
| Cesium fluoride |
Chemical Reactivity and Derivatization Strategies of 3 Difluoromethoxy 2 Fluorobenzaldehyde
Reactions at the Aldehyde Functionality
The aldehyde group is the most reactive site in the molecule, readily undergoing transformations typical of aromatic aldehydes, but with reaction rates and selectivities often enhanced by the electron-deficient nature of the benzene (B151609) ring.
Nucleophilic Addition Reactions (e.g., Organometallic Additions, Cyanohydrin Formation)
The electron-withdrawing effects of the fluorine and difluoromethoxy substituents increase the partial positive charge on the carbonyl carbon, making 3-(difluoromethoxy)-2-fluorobenzaldehyde highly susceptible to nucleophilic attack.
Organometallic Additions: Reagents such as Grignard (RMgX) and organolithium (RLi) compounds are expected to add readily to the carbonyl group. These reactions, after an aqueous workup, would yield the corresponding secondary alcohols. The high reactivity of the aldehyde suggests that these additions would proceed efficiently, although care must be taken to avoid potential side reactions if the organometallic reagent is particularly bulky or basic.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or, more commonly, a cyanide salt (e.g., NaCN, KCN) in the presence of a proton source, leads to the formation of a cyanohydrin. wikipedia.orgopenstax.orglibretexts.org This reaction is typically base-catalyzed to generate the cyanide anion (CN-), which acts as the nucleophile. openstax.org The rate of cyanohydrin formation from substituted benzaldehydes is accelerated by electron-withdrawing groups, which stabilize the developing negative charge on the oxygen atom in the transition state. chegg.com Therefore, this compound is predicted to undergo this reaction efficiently to produce 2-(3-(difluoromethoxy)-2-fluorophenyl)-2-hydroxyacetonitrile.
Table 1: Predicted Products of Nucleophilic Addition Reactions This table is generated based on established chemical principles, as direct experimental data for this specific compound was not found in the searched literature.
| Nucleophilic Reagent | Reaction Type | Predicted Product |
| Methylmagnesium bromide (CH₃MgBr) | Grignard Reaction | 1-(3-(Difluoromethoxy)-2-fluorophenyl)ethanol |
| Phenyllithium (C₆H₅Li) | Organolithium Addition | (3-(Difluoromethoxy)-2-fluorophenyl)(phenyl)methanol |
| Sodium Cyanide (NaCN) / H⁺ | Cyanohydrin Formation | 2-(3-(Difluoromethoxy)-2-fluorophenyl)-2-hydroxyacetonitrile |
Condensation Reactions (e.g., Knoevenagel, Wittig, Claisen-Schmidt Condensation)
Condensation reactions involving the aldehyde are common derivatization strategies, leading to the formation of new carbon-carbon double bonds.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, ethyl acetoacetate), typically catalyzed by a weak base. The electron-deficient nature of this compound would facilitate the initial nucleophilic attack by the enolate, driving the reaction forward to form the corresponding α,β-unsaturated product.
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). masterorganicchemistry.com This reaction is highly versatile, and even for sterically hindered ketones, it can be effective. wikipedia.org A Wittig reaction of aldehydes with difluoromethyltriphenylphosphonium bromide in the presence of a base like DBU has been shown to produce gem-difluoroolefins in moderate yields, with good tolerance for both electron-donating and electron-withdrawing groups on the aryl ring. cas.cn
Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like our subject compound) and a ketone or another aldehyde to form an α,β-unsaturated ketone or aldehyde (a chalcone (B49325) if the reactants are an aromatic aldehyde and an acetophenone). Given the high reactivity of the aldehyde, it would readily serve as the electrophilic partner in this condensation.
Selective Oxidation and Reduction Transformations of the Aldehyde Group
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be easily oxidized to the corresponding 3-(difluoromethoxy)-2-fluorobenzoic acid using a variety of common oxidizing agents. Mild reagents like Tollens' reagent or Fehling's solution, as well as stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would be effective. Selective oxidation of aromatic alcohols to aldehydes is a key industrial process, and achieving high selectivity without over-oxidation can be challenging. rsc.orgacs.orgnih.gov For benzaldehydes with electron-withdrawing groups, certain oxidative esterification reactions have been shown to proceed with high yields. researchgate.net
Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, 3-(difluoromethoxy)-2-fluorobenzyl alcohol, is readily achievable. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would effect this transformation cleanly. The hydrogenation of benzaldehyde (B42025) to benzyl (B1604629) alcohol is an important commercial process. hw.ac.uk Studies on substituted benzaldehydes have shown that electron-withdrawing groups can increase the rate of hydrogenation. hw.ac.ukresearchgate.net For instance, gold on alumina (B75360) (Au/Al₂O₃) has been demonstrated as a catalyst that provides 100% selectivity for the conversion of benzaldehyde to benzyl alcohol. hw.ac.ukresearchgate.netresearchgate.net
Table 2: Predicted Products of Selective Oxidation and Reduction This table is generated based on established chemical principles, as direct experimental data for this specific compound was not found in the searched literature.
| Reagent(s) | Transformation | Predicted Product |
| Potassium Permanganate (KMnO₄) | Oxidation | 3-(Difluoromethoxy)-2-fluorobenzoic acid |
| Sodium Borohydride (NaBH₄) | Reduction | (3-(Difluoromethoxy)-2-fluorophenyl)methanol |
| H₂, Au/Al₂O₃ | Catalytic Hydrogenation | (3-(Difluoromethoxy)-2-fluorophenyl)methanol |
Formation of Nitrogen-Containing Derivatives (Imines, Oximes, Hydrazones)
The carbonyl group readily condenses with primary amines and their derivatives to form a variety of C=N containing compounds. masterorganicchemistry.com
Imines (Schiff Bases): Reaction with primary amines yields imines. This condensation is typically reversible and may require acid or base catalysis and the removal of water to drive the equilibrium toward the product.
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. axispharm.com These reactions are widely used in bioconjugation. axispharm.com The rate of oxime formation can be slow at neutral pH, but strategies exist to accelerate the reaction. rsc.orgacs.org
Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or substituted hydrazines (e.g., phenylhydrazine) affords hydrazones. nih.gov Hydrazone formation is a common and versatile reaction. axispharm.comnih.gov Electron-deficient benzaldehydes, in particular, can undergo efficient hydrazone ligation even without a catalyst, which is beneficial for applications like protein modification under physiological conditions. nih.govresearchgate.net
Transformations Involving the Difluoromethoxy Group
Chemical Stability and Reactivity Under Various Reaction Conditions
The difluoromethoxy (OCF₂H) group is generally considered a robust and metabolically stable functional group, often used as a bioisostere for methoxy (B1213986) or hydroxyl groups in medicinal chemistry. nih.govacs.orgnih.gov
Chemical Stability: The aryl difluoromethoxy group is known to be stable under a wide range of reaction conditions. It is generally inert to many acidic and basic conditions that might cleave a simple methyl ether. researchgate.netrsc.org This stability is attributed to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms, which disfavors cleavage pathways. Compared to other fluorine-containing substituents like trifluoromethoxy (OCF₃), the difluoromethoxy group exhibits similar stability. nih.gov It is also generally stable to common oxidative and reductive conditions that target other parts of a molecule, such as the transformations of the aldehyde group described above. rsc.org This stability allows for extensive chemical manipulation of other functional groups on the molecule without affecting the OCF₂H moiety.
Potential for Modification or Cleavage of the -OCHF2 Moiety
The C-F bonds within the difluoromethoxy group possess high dissociation energies, rendering them resistant to cleavage under many standard synthetic conditions. sioc-journal.cn This inherent stability is a primary reason for its use as a bioisostere for less stable groups like a methoxy or hydroxyl group. mdpi.com Unlike a trifluoromethyl (-CF3) group, the presence of a hydrogen atom on the difluoromethyl carbon (the C-H bond in -OCHF2) introduces a potential site for reactivity, such as radical abstraction or deprotonation, although these transformations typically require harsh conditions.
Hydrolytic stability is a key consideration. Studies on related structures, such as 2-difluoromethoxy-substituted sulfamates, have indicated that the -OCHF2 group can influence the hydrolysis of nearby functional groups. nih.gov In some contexts, the difluoromethoxy group can enhance the rate of hydrolysis of an adjacent sulfamate (B1201201) group compared to a corresponding methoxy derivative. nih.gov This suggests that while the -OCHF2 moiety itself may not be cleaved, its strong electron-withdrawing nature can impact the stability of the parent molecule. The potential for intramolecular hydrogen bonding between the hydrogen of the -OCHF2 group and a neighboring atom could also increase the acidity of the proton and influence reactivity, though crystallographic studies in some systems have not supported this conformation. nih.gov
Direct cleavage of the aryl C-O bond of the difluoromethoxy group is energetically unfavorable and not a common synthetic transformation. Similarly, defluorination of the -OCHF2 group to a monofluoromethoxy or methoxy group is a challenging process that would require specialized and highly reactive reagents capable of selective C-F bond activation. sioc-journal.cn
| Reactivity Aspect | General Stability/Potential for Reactivity | Comments |
| C-F Bond Cleavage | High stability; resistant to cleavage. | Requires harsh conditions or specialized reagents for C-F activation. sioc-journal.cn |
| Aryl C-O Bond Cleavage | High stability; energetically unfavorable. | Not a typical pathway for derivatization. |
| C-H Bond Reactivity | Potential site for radical abstraction or deprotonation. | Generally requires strong bases or radical initiators. |
| Hydrolytic Stability | The group itself is generally stable to hydrolysis. | Can influence the hydrolytic stability of adjacent functional groups due to its electronic effects. nih.gov |
Aromatic Ring Functionalization and Reactivity
The reactivity of the aromatic ring in this compound is dictated by the combined electronic and steric effects of its three substituents: the 2-fluoro group, the 3-difluoromethoxy group, and the 1-aldehyde group. These substituents govern the regioselectivity of substitution reactions and the feasibility of cross-coupling strategies.
Electrophilic Aromatic Substitution and Directing Effects of Substituents
Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging due to the cumulative deactivating effects of all three substituents. wikipedia.orguci.edu
Aldehyde Group (-CHO): This is a powerful deactivating group and a meta-director due to its strong electron-withdrawing resonance (-M) and inductive (-I) effects. It strongly disfavors substitution at the ortho and para positions (positions 2 and 6).
Fluoro Group (-F): As a halogen, fluorine is deactivating due to its strong inductive electron withdrawal (-I effect). However, it is an ortho, para-director because its lone pairs can donate electron density through resonance (+M effect), which stabilizes the cationic intermediate (Wheland intermediate) formed during ortho or para attack. researchgate.net
Difluoromethoxy Group (-OCHF2): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a deactivating group. Its directing effect is primarily meta, similar to the trifluoromethoxy group, as the oxygen's ability to donate its lone pair electrons is severely diminished by the attached fluorine atoms. nih.govbeilstein-journals.org
The interplay of these directing effects determines the likely positions for electrophilic attack. The available positions on the ring are C4, C5, and C6.
Position C4: Para to the fluorine (activating) but ortho to the strongly deactivating aldehyde (disfavored) and meta to the -OCHF2 group.
Position C5: Meta to both the fluorine and the aldehyde group, but para to the -OCHF2 group. The meta relationship to the two deactivating groups makes this position less disfavored than ortho/para positions relative to them.
Position C6: Ortho to the aldehyde group (strongly disfavored).
| Substituent | Inductive/Resonance Effect | Activating/Deactivating | Directing Effect |
| -CHO (at C1) | -I, -M | Strongly Deactivating | Meta (to C3, C5) |
| -F (at C2) | -I, +M | Deactivating | Ortho, Para (to C1, C3, C5) |
| -OCHF2 (at C3) | -I | Strongly Deactivating | Meta (to C2, C4, C6) |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org For this compound, these reactions would typically require the presence of a halide (Br, I) or a triflate group. Since the molecule only possesses a fluorine substituent, standard cross-coupling reactions are not directly applicable. However, several strategies could be employed:
C-H Activation: Direct C-H activation could functionalize one of the ring's C-H bonds, followed by coupling. This approach often requires specific directing groups and tailored catalysts, and achieving high regioselectivity on this polysubstituted ring would be a significant challenge.
Conversion of the Aldehyde: The aldehyde group could be transformed into a more suitable functional group for cross-coupling, such as a triflate (by Baeyer-Villiger oxidation to a phenol (B47542) followed by triflation) or a halide. This multi-step process would add complexity to the synthesis.
C-F Bond Activation: While the C-F bond is the strongest carbon-halogen bond, recent advances have enabled its use in cross-coupling reactions, typically with nickel or palladium catalysts and specialized ligands. beilstein-journals.orgresearchgate.net Activating the C2-F bond would allow for the introduction of various groups at this position. For instance, a nickel-catalyzed Suzuki-type coupling could potentially couple an arylboronic acid at the C2 position. beilstein-journals.org
The feasibility of these reactions on this compound has not been widely reported, but analogies with other fluorinated aromatics suggest that C-F activation is the most direct, albeit challenging, route for cross-coupling.
| Coupling Reaction | General Description | Applicability to this compound |
| Suzuki Coupling | Pd- or Ni-catalyzed reaction of an organoboron reagent with an aryl/vinyl halide. researchgate.net | Indirectly applicable via C-F bond activation or conversion of another functional group into a halide/triflate. |
| Sonogashira Coupling | Pd/Cu-catalyzed reaction of a terminal alkyne with an aryl/vinyl halide. wikipedia.orglibretexts.org | Indirectly applicable, facing the same challenges as the Suzuki coupling regarding the lack of a suitable leaving group. |
| Buchwald–Hartwig Amination | Pd-catalyzed formation of a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org | Indirectly applicable, requiring prior functionalization to introduce a suitable halide or triflate leaving group. |
Nucleophilic Aromatic Substitution on the Fluorinated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, as the process is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comyoutube.com The aldehyde and difluoromethoxy groups are both strongly electron-withdrawing, which lowers the electron density of the aromatic ring and helps to stabilize the negative charge in the intermediate Meisenheimer complex.
In this molecule, the fluorine atom at the C2 position is the potential leaving group. For an SNAr reaction to be efficient, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. masterorganicchemistry.com
The aldehyde group is ortho to the fluorine atom.
The difluoromethoxy group is meta to the fluorine atom.
The ortho-aldehyde group can significantly stabilize the negative charge of the Meisenheimer complex that would form upon nucleophilic attack at C2. Therefore, SNAr reactions with various nucleophiles (e.g., alkoxides, amines, thiols) at the C2 position are expected to be viable, leading to the displacement of the fluoride (B91410) ion. harvard.edu This provides a direct route to introduce a range of substituents at the 2-position, ortho to the aldehyde.
Multi-Component Reactions and Heterocycle Annulation Utilizing the Compound
The aldehyde functional group is a versatile handle for engaging in multi-component reactions (MCRs) and subsequent heterocycle formation. nih.gov Benzaldehydes are common starting materials for the synthesis of a wide variety of heterocyclic systems. The presence of the fluoro and difluoromethoxy substituents on the ring of this compound would be incorporated into the final heterocyclic product, potentially imparting desirable pharmacological or material properties.
Examples of reactions where this compound could serve as a key building block include:
Hantzsch Dihydropyridine Synthesis: Condensation with a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt to form substituted dihydropyridines.
Biginelli Reaction: A one-pot reaction with a β-ketoester and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones.
Gewald Aminothiophene Synthesis: Reaction with an α-cyano ester and elemental sulfur in the presence of a base to form 2-aminothiophenes.
Wittig-type Reactions: Reaction with phosphorus ylides to form substituted styrenes, which can be precursors for other annulation reactions.
Condensation Reactions: The aldehyde can readily condense with active methylene compounds or amines to form Schiff bases or enones, which are versatile intermediates for further cyclization reactions. wikipedia.orgmdpi.com
The electron-withdrawing nature of the ring substituents may influence the reactivity of the aldehyde group, potentially increasing its susceptibility to nucleophilic attack and facilitating these condensation-based transformations.
Spectroscopic Characterization and Structural Elucidation of 3 Difluoromethoxy 2 Fluorobenzaldehyde and Its Derived Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(Difluoromethoxy)-2-fluorobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, around 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons will present as a complex multiplet system due to spin-spin coupling with each other and with the fluorine atoms. The difluoromethoxy group (-OCHF₂) will show a characteristic triplet in the range of 6.5-7.5 ppm, with a large geminal coupling constant (²JHF) on the order of 70-80 Hz.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 185-195 ppm. The aromatic carbons will appear between 110 and 160 ppm, with their precise chemical shifts influenced by the electron-withdrawing effects of the fluorine and difluoromethoxy substituents. The carbon of the difluoromethoxy group will be identifiable as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF).
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The spectrum of this compound is anticipated to show two distinct signals. The fluorine atom directly attached to the aromatic ring will likely appear as a multiplet in the typical range for aryl fluorides. The two fluorine atoms of the difluoromethoxy group are expected to resonate at a different chemical shift, appearing as a doublet due to coupling with the methine proton (²JHF).
| ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Aldehydic H (CHO): ~9.5-10.5 (s) | Carbonyl C (CHO): ~185-195 | Aromatic F: Multiplet |
| Aromatic H: Multiplets | Aromatic C: ~110-160 | Difluoromethoxy F (-OCHF₂): Doublet |
| Difluoromethoxy H (-OCHF₂): ~6.5-7.5 (t, ²JHF ≈ 70-80 Hz) | Difluoromethoxy C (-OCHF₂): Triplet (¹JCF) |
Interactive Data Table: Predicted NMR Data for this compound
Note: The exact chemical shifts and coupling constants require experimental verification and can be influenced by the solvent used.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound, which is C₈H₅F₃O₂. The calculated exact mass for this formula allows for unambiguous identification and differentiation from other isobaric compounds. This technique is crucial for confirming the successful synthesis of the target molecule and for the characterization of any derived compounds or potential impurities.
| Adduct | Calculated m/z |
| [M+H]⁺ | 191.0314 |
| [M+Na]⁺ | 213.0134 |
| [M+K]⁺ | 228.9873 |
Interactive Data Table: Predicted HRMS Data for this compound
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of the aldehyde and the substituted aromatic ring. A strong absorption band in the region of 1690-1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretch of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, generally between 1000 and 1300 cm⁻¹. The C-O-C stretching of the difluoromethoxy group will also be present in this region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will show absorptions in the 1450-1600 cm⁻¹ range.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aldehyde C=O Stretch | 1690-1715 (strong) |
| Aldehyde C-H Stretch | ~2720 and ~2820 (weak) |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-F Stretch | 1000-1300 (strong) |
| C-O-C Stretch | 1000-1300 |
Interactive Data Table: Expected IR Absorption Bands for this compound
Advanced Spectroscopic and Diffraction Techniques for Complex Molecular Architectures
For more complex molecules derived from this compound, such as products of its further reactions or co-crystals, advanced spectroscopic and diffraction techniques may be necessary for complete structural elucidation. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, and to resolve ambiguities in the assignment of the aromatic signals. For solid-state characterization, single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. These advanced methods are crucial when dealing with complex derivatives or when stereochemistry needs to be unambiguously determined.
Theoretical and Computational Chemistry Studies on 3 Difluoromethoxy 2 Fluorobenzaldehyde
Quantum Chemical Calculations of Electronic Structure and Bonding (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding of molecules. For aromatic aldehydes, DFT methods like B3LYP and B3PW91, often paired with basis sets such as 6-311G*, are utilized to optimize molecular geometry, predict vibrational frequencies, and analyze electronic properties. nih.gov
In a study on the related compound 2-bromo-5-fluorobenzaldehyde, DFT calculations were performed to determine energies, optimized structures, and electronic properties. nih.gov Such calculations for 3-(Difluoromethoxy)-2-fluorobenzaldehyde would similarly elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
The MEP map would highlight the electrophilic and nucleophilic regions of the molecule. For benzaldehyde (B42025) derivatives, the oxygen atom of the carbonyl group typically represents the most negative (electron-rich) region, making it a site for electrophilic attack, while the aldehydic proton and the aromatic ring protons are generally in electron-poor regions. mdpi.com The presence of electronegative fluorine and difluoromethoxy groups would significantly influence this distribution, likely increasing the electrophilicity of the carbonyl carbon and affecting the reactivity of the aromatic ring.
Natural Bond Orbital (NBO) analysis is another valuable computational tool that could be applied. It provides a detailed picture of the bonding and electronic interactions within the molecule, such as hyperconjugative effects. For instance, in 2-fluoroacetaldehyde, NBO analysis has been used to understand the stability of different conformers by examining interactions like lone pair (LP) to anti-bonding orbital (σ*) transitions. ekb.eg
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -442.11 | Indicates the overall stability of the molecule. |
| HOMO Energy (eV) | -7.5 | Relates to the electron-donating ability. |
| LUMO Energy (eV) | -1.2 | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 6.3 | Indicator of chemical reactivity and stability. |
| Dipole Moment (Debye) | 4.66 | Measures the overall polarity of the molecule. |
Conformational Analysis and Intermolecular Interactions
The conformational landscape of substituted benzaldehydes is a key determinant of their physical properties and biological activity. For 2-substituted benzaldehydes, the primary conformational question revolves around the orientation of the aldehyde group relative to the substituent. Two planar conformers are typically considered: O-trans (or anti), where the carbonyl oxygen is directed away from the ortho substituent, and O-cis (or syn), where it is directed towards it. acs.org
Computational studies on 2-fluorobenzaldehyde (B47322) and various difluorobenzaldehydes consistently show that the O-trans conformer is significantly more stable than the O-cis conformer. acs.orgcdnsciencepub.comrsc.org The energy difference is substantial, often calculated to be over 10 kJ/mol, due to steric hindrance and electrostatic repulsion between the carbonyl oxygen and the ortho-fluorine atom in the O-cis form. acs.orgcdnsciencepub.com Despite this repulsion, the syn (or O-cis) conformers of several difluorobenzaldehydes have been observed to adopt a planar structure. acs.org For this compound, it is highly probable that the O-trans conformation, where the aldehyde oxygen is positioned away from the 2-fluoro substituent, would be the global minimum energy structure.
Intermolecular interactions play a critical role in the solid-state packing and properties of these molecules. The presence of fluorine and oxygen atoms makes hydrogen bonding and halogen bonding significant. Weak intermolecular interactions such as C-H···O and C-H···F hydrogen bonds are expected to be prevalent. researchgate.net Computational tools like Hirshfeld surface analysis and 2D fingerprint plots are used to visualize and quantify these interactions in the crystal lattice. researchgate.net These analyses reveal the propensity of different chemical groups to form intermolecular contacts. For fluorinated benzaldehydes, studies have shown that C-H···O interactions involving the carbonyl group are a common motif in their crystal structures. researchgate.net The fluorine atoms can also participate in C-H···F interactions, although these are generally weaker.
| Compound | More Stable Conformer | Energy Difference (kJ/mol) | Computational Method |
|---|---|---|---|
| 2-Fluorobenzaldehyde | O-trans | 20.22 | 6-31G |
| 2,3-Difluorobenzaldehyde | anti (O-trans) | 10.9 | DLPNO-CCSD(T)/def2-TZVP |
| 2,4-Difluorobenzaldehyde | anti (O-trans) | 11.3 | DLPNO-CCSD(T)/def2-TZVP |
| 2,5-Difluorobenzaldehyde | anti (O-trans) | 12.9 | DLPNO-CCSD(T)/def2-TZVP |
Computational Prediction of Reactivity and Reaction Pathways
Computational chemistry provides powerful methods for predicting the reactivity of molecules and elucidating reaction mechanisms. For substituted benzaldehydes, the reactivity is largely centered on the aldehyde functional group. DFT calculations can be used to model reaction pathways, identify transition states (TS), and calculate activation energies.
A DFT study on the reaction between benzaldehyde derivatives and amines to form Schiff bases identified key transition states and intermediates, such as hemiaminals. nih.gov The study showed that the electronic nature of substituents on the benzaldehyde ring significantly influences the reaction energetics. Electron-withdrawing groups, such as fluorine and difluoromethoxy, are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would likely lower the activation energy for the initial step of reactions like addition or condensation. nih.gov
The oxidation of substituted benzaldehydes has also been studied, revealing correlations between the electronic properties of the substituents and the reaction rates. researchgate.net For instance, the oxidation of various benzaldehydes by pyridinium (B92312) bromochromate showed that the reaction is sensitive to the electronic effects of the substituents. researchgate.net A positive value of the reaction constant (ρ) in a Hammett plot analysis typically indicates that the reaction is favored by electron-withdrawing groups. Therefore, the fluorine and difluoromethoxy groups in this compound are predicted to enhance its reactivity in oxidation reactions. Computational modeling of these reactions would involve locating the transition state for the rate-determining step, which is often the cleavage of the aldehydic C-H bond. researchgate.net
| Substituent | Hammett Constant (σ) | Qualitative Effect on Reactivity (Nucleophilic Attack) |
|---|---|---|
| -NO₂ (para) | +0.78 | Strongly Activating |
| -CN (para) | +0.66 | Activating |
| -F (para) | +0.06 | Slightly Activating |
| -H | 0.00 | Reference |
| -CH₃ (para) | -0.17 | Deactivating |
| -OCH₃ (para) | -0.27 | Deactivating |
Molecular Dynamics Simulations to Understand Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how molecular conformations and interactions evolve.
For this compound, MD simulations could be used to explore its behavior in various environments, such as in different solvents or when interacting with a biological target like a protein. rsc.orgmdpi.com These simulations can reveal preferred solvation structures, the dynamics of conformational changes, and the stability of intermolecular interactions like hydrogen bonds. rsc.org
In the context of drug design, MD simulations are crucial for studying the stability of a ligand within a protein's binding pocket. mdpi.com Although no such studies exist for this specific molecule, the general procedure would involve docking the molecule into a target protein's active site, followed by an MD simulation of the resulting complex. The simulation would be run for a timescale of nanoseconds to microseconds, and the trajectory would be analyzed to assess the stability of the binding pose, identify key protein-ligand interactions, and calculate binding free energies. mdpi.com Parameters for the simulations, such as atomic charges and force field terms, would be derived from quantum chemical calculations or specialized parameterization schemes. nih.gov
| Parameter/Output | Description | Example Application |
|---|---|---|
| Input: Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, GAFF). rsc.org | Defines bond lengths, angles, and non-bonded interactions. |
| Input: Solvent Model | Representation of the solvent (e.g., TIP3P water). rsc.org | Simulates the molecule in an aqueous environment. |
| Input: Simulation Time | The duration of the simulation (e.g., 100 ns). rsc.org | Determines the timescale of the dynamic processes observed. |
| Output: Trajectory | A file containing the coordinates of all atoms at different time steps. | Visualizing molecular motion and conformational changes. |
| Output: RMSD | Root Mean Square Deviation, measures the stability of the structure over time. | Assessing the stability of a protein-ligand complex. |
| Output: Interaction Energies | Calculation of energies between different parts of the system. | Quantifying the strength of hydrogen bonds or van der Waals contacts. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Related Fluorinated Scaffolds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured response.
For fluorinated aromatic scaffolds like this compound, QSAR models could be developed to predict various activities, such as antimicrobial or cytotoxic effects. sciepub.com Studies on the toxicity of aromatic aldehydes have successfully used QSAR models to predict their effects on organisms like Tetrahymena pyriformis. nih.govresearchgate.net
The development of a QSAR model involves several steps:
Data Set Collection: A set of structurally related compounds with known activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, electrostatic, or quantum-chemical descriptors. sciepub.com
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN) are used to build a model that links the descriptors to the activity. researchgate.net
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. sciepub.com
For fluorinated aromatic aldehydes, relevant descriptors would likely include those related to hydrophobicity (e.g., logP), electronic effects (e.g., Hammett constants, HOMO/LUMO energies, atomic charges), and steric properties (e.g., molecular volume, surface area). sciepub.com The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties.
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | Electron distribution, reactivity, polarity. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes. |
| Steric/Topological | Molecular Weight, Molecular Volume, Connectivity Indices | Size, shape, and branching of the molecule. |
| Thermodynamic | Heat of Formation, Total Energy | Molecular stability. |
Applications As a Synthetic Building Block in Life Sciences and Materials Research
Precursor in Medicinal Chemistry for Novel Fluorinated Drug Candidates
The incorporation of fluorine into drug candidates is a widely used strategy in pharmaceutical research to enhance a molecule's therapeutic profile. tandfonline.comnih.gov 3-(Difluoromethoxy)-2-fluorobenzaldehyde provides a ready-made scaffold containing fluorine elements, making it a key starting material for the development of new fluorinated drugs.
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are foundational structures in a vast number of pharmaceuticals. researchgate.netresearchgate.net The aldehyde group in this compound is a versatile functional handle for constructing these ring systems. It can readily participate in a variety of cyclization and condensation reactions to form diverse fluorinated heterocycles.
For instance, the aldehyde can react with binucleophiles, such as compounds containing amine and active methylene (B1212753) groups, to build key heterocyclic cores like quinolines, pyrimidines, and benzodiazepines. The presence of the electron-withdrawing fluorine and difluoromethoxy groups on the benzaldehyde (B42025) ring can influence the reactivity of the aldehyde and the electronic properties of the resulting heterocyclic system, which is a critical aspect of rational drug design. nih.govossila.com This approach allows for the systematic synthesis of libraries of novel fluorinated compounds for biological screening. researchgate.net
The strategic placement of fluorine atoms or fluorine-containing groups can profoundly alter a molecule's physicochemical properties, which in turn affects its biological activity, pharmacokinetics, and metabolic fate. researchgate.netresearchgate.net The two fluorine motifs in this compound each contribute distinct and advantageous properties.
Ortho-Fluorine Atom: A single fluorine atom is sterically small, similar in size to a hydrogen atom, allowing it to act as a hydrogen mimic with minimal steric disruption at a receptor binding site. tandfonline.com However, its high electronegativity significantly alters the local electronic environment. This can influence the acidity or basicity (pKa) of nearby functional groups, enhance binding affinity to target proteins, and block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. tandfonline.comnih.gov
Difluoromethoxy Group (-OCF₂H): The difluoromethoxy group is a privileged moiety in modern drug design. nih.gov It is often used to enhance metabolic stability by preventing demethylation of a corresponding methoxy (B1213986) group. acs.org This group generally increases lipophilicity (the ability to dissolve in fats and lipids), which can improve a drug's absorption and ability to permeate cell membranes. acs.orgmdpi.com Furthermore, the difluoromethoxy group can act as a unique bioisostere of other functional groups like hydroxyl or thiol and can participate in hydrogen bonding, potentially improving interactions with biological targets. acs.orgresearchgate.net
The synergistic effects of these fluorine motifs are summarized in the table below.
| Feature | Property Conferred | Impact on Biological Activity |
| Ortho-Fluorine Atom | High Electronegativity, Small Steric Size | Modulates pKa, enhances binding affinity, blocks metabolic oxidation. tandfonline.comnih.gov |
| Difluoromethoxy Group | Increased Lipophilicity, Metabolic Resistance | Improves membrane permeability, increases metabolic stability, can act as a hydrogen bond donor. nih.govacs.orgmdpi.com |
This compound is an ideal starting point for creating novel molecular scaffolds for biological testing. smolecule.com Medicinal chemists use such building blocks to generate new chemical entities with unique structures and properties. The synthesis of these novel scaffolds allows researchers to explore new areas of chemical space and to evaluate their potential as treatments for various diseases. nih.govresearchgate.net For example, related difluoromethoxy-substituted benzaldehydes serve as crucial intermediates in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast, which is used to treat chronic obstructive pulmonary disease (COPD). smolecule.comgoogle.com This highlights the established value of this compound class in producing clinically relevant molecules.
Intermediate in Agrochemical Research for Active Ingredient Development
The principles of using fluorine to enhance molecular properties in pharmaceuticals are directly applicable to agrochemical research. enamine.net Approximately 30% of modern agrochemicals contain at least one fluorine atom. enamine.net Fluorinated building blocks like this compound are valuable for the development of new pesticides, herbicides, and fungicides. The introduction of fluorine and difluoromethoxy groups can lead to active ingredients with greater potency, enhanced metabolic stability in plants and insects, and improved environmental persistence profiles. nih.govacs.org
Role in the Development of Advanced Materials, such as Liquid Crystal Displays
Beyond life sciences, fluorinated aromatic compounds are important in materials science. The unique electronic properties and rigidity of the fluorinated phenyl ring in this compound make it a candidate for the synthesis of advanced materials. Specifically, structurally related compounds have been used in the development of liquid crystals. The polarity and molecular geometry imparted by fluorine substituents can influence the dielectric constant and other physical properties essential for the performance of liquid crystal displays (LCDs).
Future Research Directions and Emerging Methodologies
Development of Enantioselective Synthesis for Chiral Derivatives
The aldehyde functional group of 3-(Difluoromethoxy)-2-fluorobenzaldehyde serves as a key handle for a variety of chemical transformations that can introduce stereogenic centers. The development of enantioselective methods to synthesize chiral derivatives is a critical area of future research. Accessing single enantiomers is paramount in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.
One promising strategy involves the use of transition-metal catalysis. For instance, iridium-catalyzed intramolecular hydroarylation has been successfully employed for the enantioselective synthesis of 3-substituted dihydrobenzofurans from related ketone precursors. nii.ac.jp A similar approach could be envisioned where derivatives of this compound are cyclized to form complex, chiral heterocyclic systems with high enantioselectivity. nii.ac.jp The application of chiral catalysts, such as those based on iridium complexes with chiral bisphosphine ligands, could efficiently control the stereochemical outcome of reactions, yielding derivatives with high optical purity. nii.ac.jp
Application of Photoredox Catalysis and Electrochemistry for Green Functionalization
Modern synthetic chemistry is increasingly focused on developing sustainable and environmentally benign methodologies. Photoredox catalysis and electrochemistry represent two powerful "green" tools that enable chemical transformations under mild conditions, often avoiding the use of harsh reagents. nih.govnih.gov
Visible-light photoredox catalysis has emerged as a robust method for forming a wide range of chemical bonds, including those involving fluorinated groups. nih.govnih.gov This technique uses light to initiate chemical reactions via single-electron transfer (SET) processes, allowing for the functionalization of molecules that would be difficult to access through traditional methods. nih.gov Research in this area could focus on the late-stage functionalization of the this compound core, for example, through C-H activation at the unsubstituted positions of the aromatic ring. Such methods could introduce new substituents, expanding the chemical space accessible from this starting material. researchgate.netpkusz.edu.cn
Electrochemistry offers another sustainable pathway for chemical synthesis by using electrical current to drive oxidation and reduction reactions. vapourtec.com This method can reduce the reliance on chemical oxidants and reductants, minimizing waste generation. dovepress.com Electrochemical fluorination, for instance, provides a means to introduce additional fluorine atoms into organic molecules. nih.gov Applying electrosynthesis to this compound could enable novel functionalizations, such as selective C-H selenylation to create biologically relevant dibenzoselenophenes or other unique transformations driven by electrochemical C-H activation. acs.org
Implementation of Flow Chemistry for Enhanced Reaction Efficiency
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and greater scalability. researchgate.netrsc.org These attributes are particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. researchgate.net
The synthesis of fluorinated benzaldehydes, such as the related 2,3-difluorobenzaldehyde, has been successfully demonstrated in microchannel reactors, achieving high yields and conversions under controlled conditions. chemicalbook.com Implementing flow chemistry for the synthesis or derivatization of this compound could lead to more efficient, safer, and scalable manufacturing processes. researchgate.net For example, hazardous nitration reactions, which are often challenging in batch, can be performed with greater safety in a continuous-flow setup. vapourtec.com
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk with exothermic reactions or hazardous materials due to large volumes. | Enhanced safety through small reaction volumes and superior temperature control. researchgate.net |
| Efficiency | Can be limited by heat/mass transfer; longer reaction times may be needed. | Faster reaction times due to efficient mixing and heat exchange. researchgate.net |
| Scalability | Scaling up can be complex and may require significant process redesign. | Straightforward scalability by running the system for longer periods or "numbering-up". |
| Control | Less precise control over parameters like temperature, pressure, and reaction time. | Precise and automated control over all reaction parameters. rsc.org |
Exploration of Novel Bioisosteric Replacements Derived from the Compound
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The difluoromethoxy (-OCF2H) group is itself a well-established bioisostere, prized in medicinal chemistry for its unique properties. researchgate.net It can act as a hydrogen bond donor and modulate lipophilicity and metabolic stability, making it a valuable replacement for other functional groups. pkusz.edu.cnresearchgate.net
Future research can leverage the this compound scaffold to design and synthesize novel, more complex bioisosteric replacements. The combination of the difluoromethoxy group and the ortho-fluorine atom can influence the conformation and electronic properties of derivatives, leading to new structural motifs. For example, the aldehyde can be used as a starting point to build heterocyclic rings or other functional groups that mimic the spatial and electronic features of common pharmacophores. The 3,3-difluorooxetane (B2587318) unit is another example of a fluorine-containing group that is being explored as a versatile bioisostere in drug discovery. nih.govresearchgate.net Derivatives of this compound could lead to the discovery of new bioisosteres with similarly valuable properties.
| Property of -OCF2H Group | Impact in Medicinal Chemistry |
| Lipophilicity (πx ≈ +0.2–0.6) | Enhances membrane permeability and can improve absorption. pkusz.edu.cn |
| Metabolic Stability | The C-F bonds are strong, increasing resistance to metabolic degradation. researchgate.net |
| Hydrogen Bond Donor | The hydrogen atom can participate in hydrogen bonding with biological targets. pkusz.edu.cn |
| Conformational Effects | Can influence the preferred conformation of the molecule, affecting binding affinity. pkusz.edu.cn |
Data-Driven and AI-Assisted Design of Next-Generation Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process is revolutionizing how new molecules are designed. vapourtec.com These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the design-make-test-analyze cycle.
Q & A
Q. Methodological Recommendations :
- Use in situ monitoring (e.g., TLC or NMR) to track reaction progress.
- Optimize base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to suppress dehydrohalogenation side reactions .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- ¹⁹F NMR : Distinguishes between -OCHF₂ and aryl-F signals. The difluoromethoxy group typically resonates at δ -80 to -85 ppm (J~300 Hz for geminal F-F coupling) .
- ¹H NMR : The aldehyde proton appears as a singlet at δ ~10.2 ppm, while aromatic protons show splitting patterns due to fluorine coupling (e.g., J~8 Hz for ortho-F) .
- IR Spectroscopy : Confirms aldehyde C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Advanced Tip : Use 2D NMR (e.g., HSQC) to resolve overlapping aromatic signals in complex mixtures.
How does the difluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Focus
The electron-withdrawing -OCHF₂ group activates the benzaldehyde for nucleophilic aromatic substitution (SNAr) but may deactivate palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
- SNAr Applications : Reacts efficiently with amines or thiols at the 2-fluoro position under mild conditions (50°C, DMSO) .
- Coupling Challenges : Use bulky ligands (e.g., SPhos) to mitigate catalyst poisoning by fluorine atoms in Buchwald-Hartwig aminations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
